Butyl phosphorodichloridate

Übersicht

Beschreibung

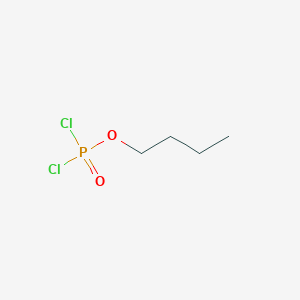

Butyl phosphorodichloridate is an organophosphorus compound with the molecular formula C₄H₉Cl₂O₂P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. This compound is known for its reactivity due to the presence of phosphorus-chlorine bonds, making it a valuable reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butyl phosphorodichloridate can be synthesized through the reaction of n-butyl alcohol with phosphorus trichloride and oxygen. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:

PCl3+C4H9OH+O2→C4H9PCl2O2+HCl

This reaction requires careful handling of reagents and control of temperature to avoid side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of n-butylphosphorodichloridate involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production and minimizes the risk of side reactions. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl phosphorodichloridate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in n-butylphosphorodichloridate can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, n-butylphosphorodichloridate hydrolyzes to form n-butylphosphoric acid and hydrochloric acid.

Oxidation and Reduction: The compound can undergo oxidation to form phosphates or reduction to form phosphines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). The reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide can be used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.

Major Products Formed

Nucleophilic Substitution: Produces substituted phosphorodichloridates.

Hydrolysis: Produces n-butylphosphoric acid and hydrochloric acid.

Oxidation: Produces phosphates.

Reduction: Produces phosphines.

Wissenschaftliche Forschungsanwendungen

Butyl phosphorodichloridate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of n-butylphosphorodichloridate involves its reactivity with nucleophiles due to the presence of electrophilic phosphorus-chlorine bonds. This reactivity allows it to modify various substrates, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Butyl phosphorodichloridate: C₄H₉Cl₂O₂P

n-Butylphosphoromonochloridate: C₄H₉ClO₂P

n-Butylphosphorotrichloridate: C₄H₉Cl₃O₂P

Uniqueness

This compound is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. Its intermediate chlorine content makes it more reactive than n-butylphosphoromonochloridate but less reactive than n-butylphosphorotrichloridate, providing a balance that is useful in various synthetic applications.

Eigenschaften

CAS-Nummer |

1498-52-8 |

|---|---|

Molekularformel |

C4H9Cl2O2P |

Molekulargewicht |

190.99 g/mol |

IUPAC-Name |

1-dichlorophosphoryloxybutane |

InChI |

InChI=1S/C4H9Cl2O2P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3 |

InChI-Schlüssel |

RNXHHJQBVBRJMB-UHFFFAOYSA-N |

SMILES |

CCCCOP(=O)(Cl)Cl |

Kanonische SMILES |

CCCCOP(=O)(Cl)Cl |

Key on ui other cas no. |

1498-52-8 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.